molecular formula C11H12O B1354660 2-Ethyl-3-methylbenzofuran CAS No. 80079-25-0

2-Ethyl-3-methylbenzofuran

Cat. No. B1354660
CAS RN: 80079-25-0
M. Wt: 160.21 g/mol
InChI Key: XYFFYNXZBWDIPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including 2-Ethyl-3-methylbenzofuran, often involves complex chemical reactions. For instance, one study discusses the synthesis of benzofuran derivatives through a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methylbenzofuran consists of a benzofuran ring with ethyl and methyl substituents. The molecular weight of this compound is 160.21 g/mol .


Chemical Reactions Analysis

Benzofuran derivatives, including 2-Ethyl-3-methylbenzofuran, are known to participate in various chemical reactions. A review on the reactivity of benzofuran derivatives presents a comprehensive survey of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-3-methylbenzofuran include its molecular weight (160.21 g/mol) and its molecular formula (C11H12O) . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

2-Ethyl-3-methylbenzofuran and its derivatives have shown significant antimicrobial activities. For instance, compounds synthesized from 3-methyl-2-benzofuranoyl chloride exhibited notable antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009). Similarly, other derivatives have been screened for antibacterial and antifungal activities, showing marked anti-microbial properties (Reddy et al., 2005).

Optical Properties

The optical properties of 2-Ethyl-3-methylbenzofuran derivatives have been a subject of study. For example, novel derivatives synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid demonstrated varied absorption and fluorescence spectral characteristics in different solvents, influenced by the substituents on the aryl ring bonded to the pyrazole moiety (Jiang, Liu, Lv, & Zhao, 2012).

Anticancer Activity

Some derivatives of 2-Ethyl-3-methylbenzofuran have shown potential anticancer activities. For instance, novel hydrazide-hydrazones derived from ethyl paraben, including a benzofuran derivative, demonstrated cytotoxic activity against liver cancer cell lines (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

Synthesis of Novel Compounds

The synthesis of novel compounds using 2-Ethyl-3-methylbenzofuran as a precursor or component has been a focus in many studies. An example is the synthesis of 2-functionalized benzofurans, which are valuable for pharmaceutical applications (Gabriele, Mancuso, & Salerno, 2008).

Solubility and Solvent Effects

The solubility of compounds like 2-amino-3-methylbenzoic acid, which is structurally similar to 2-Ethyl-3-methylbenzofuran, in various solvents has been studied to understand their purification and solution processes, which is crucial for their application in various fields (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

Bioactive Compounds Isolation

The isolation of bioactive compounds from natural sources, involving benzofuran derivatives, is another area of research. For example, compounds isolated from Dasymaschalon sootepense roots, including a benzofuran derivative, displayed cytotoxic and anti-HIV activities (Hongthong et al., 2016).

Future Directions

The future directions for research on 2-Ethyl-3-methylbenzofuran and other benzofuran derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of novel methods for the synthesis of these compounds could also be a focus of future research .

properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFFYNXZBWDIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507465
Record name 2-Ethyl-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methylbenzofuran

CAS RN

80079-25-0
Record name 2-Ethyl-3-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80079-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran, 2-ethyl-3-methyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R LANDIVITTORY, F Gatta, S Chiavarelli… - … -Istituto Superiore di …, 1964 - europepmc.org
[DERIVATIVES OF BENZOFURAN AND COUMARIN. III. BETA-ALANINAMIDES OF THE 2-ETHYL-3-METHYLBENZOFURAN AND 2-ETHYL-3-METHYLCOUMARIN SERIES]. - Abstract …
Number of citations: 2 europepmc.org
LN Borisova, SG Rozenberg, NF Kucherova… - Chemistry of …, 1981 - Springer
… 2-Ethyl-3-methylbenzofuran (I). A mixture of 15 g (0.ii mole) of O-phenylhydroxylamine hydrochloride and 12 g (0.14 mole) of diethyl ketone was refluxed in i00 ml of a 13% alcohol …
Number of citations: 1 link.springer.com
Z Ma, M Zhou, L Ma, M Zhang - Journal of Chemical …, 2020 - journals.sagepub.com
Cyclodehydration of α-phenoxy ketones promoted by Eaton’s reagent (phosphorus pentoxide–methanesulfonic acid) is used to prepare 3-substituted or 2,3-disubstituted benzofurans …
Number of citations: 4 journals.sagepub.com
N Takeda, O Miyata, T Naito - 2007 - Wiley Online Library
A new synthetic method for the preparation of benzofurans has been developed. The key step of this method is the [3,3]‐sigmatropic rearrangement of N‐trifluoroacetyl‐ene‐…
ND Jumbam, MPI Yedwa, W Masamba - Bulletin of the Chemical Society of …, 2011 - ajol.info
Ketoesters derived from the acylation of o-hydroxyacetophenone with aliphatic as well as aromatic acid chlorides undergo intramolecular cyclization in the presence of low-valent …
Number of citations: 6 www.ajol.info
P Caubere, L Lalloz - The Journal of Organic Chemistry, 1975 - ACS Publications
Results It seemed reasonable to suppose that 4 originated from 3 under the influence of bases. After having verified this hypothesis by preliminary experiments, we have undertaken the …
Number of citations: 6 pubs.acs.org
T KV, WD BONNER Jr - Science (New York, NY), 1949 - europepmc.org
… BETA-ALANINAMIDES OF THE 2-ETHYL-3-METHYLBENZOFURAN AND 2-ETHYL-3-METHYLCOUMARIN SERIES]. …
Number of citations: 0 europepmc.org

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